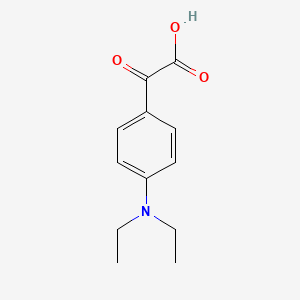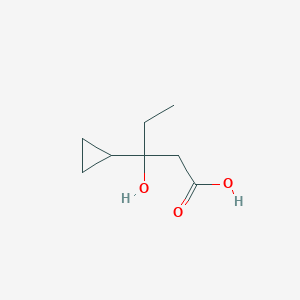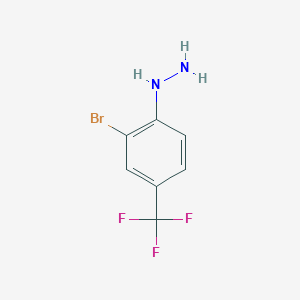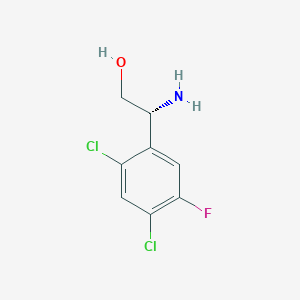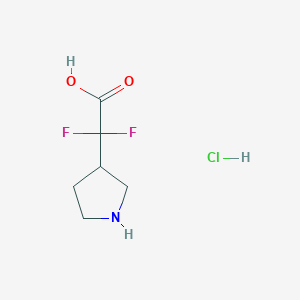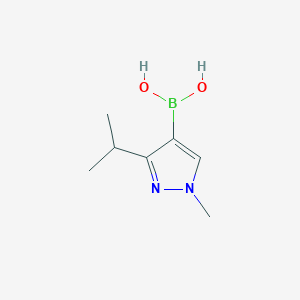![molecular formula C14H22N2O2 B13582639 tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate CAS No. 144222-24-2](/img/structure/B13582639.png)
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. It is known for its applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a 4-aminophenyl ethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate typically involves the reaction of 4-aminophenethyl alcohol with tert-butyl isocyanate, followed by the addition of methyl iodide and hydrochloric acid. The resulting product is then purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents depending on the desired product.
Major Products Formed:
Oxidation: Nitro or hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate is used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including its role as an acetylcholinesterase inhibitor. This makes it a candidate for research in neurodegenerative diseases such as Alzheimer’s.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit acetylcholinesterase suggests its use in developing treatments for conditions involving neurotransmitter imbalances.
Industry: In the industrial sector, this compound is used in the formulation of pesticides and insecticides due to its broad-spectrum activity against pests.
Wirkmechanismus
The primary mechanism of action of tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system, which can result in paralysis and death of insects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl 4-aminophenethylcarbamate
- tert-Butyl (4-aminobenzyl)carbamate
Comparison: While these compounds share structural similarities, tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate is unique due to its specific substitution pattern and its potent acetylcholinesterase inhibitory activity. This makes it particularly valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
144222-24-2 |
|---|---|
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-aminophenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-9-11-5-7-12(15)8-6-11/h5-8H,9-10,15H2,1-4H3 |
InChI-Schlüssel |
RFLBWARNKVMNSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CCC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


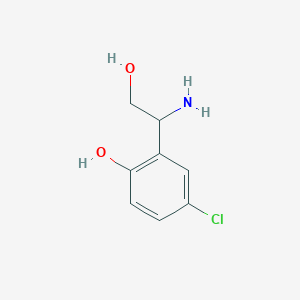
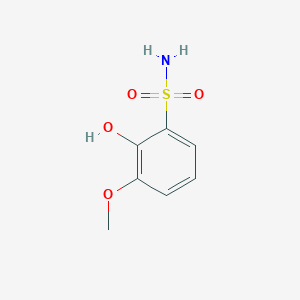
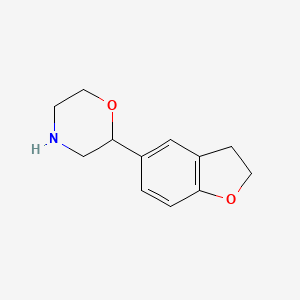
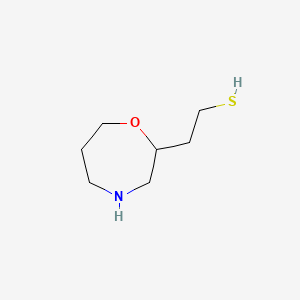
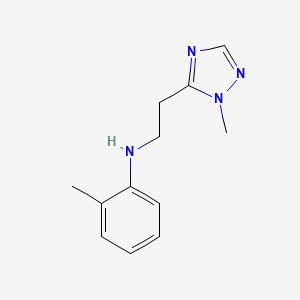
![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)
